Suzuki Cross-Coupling Efficiency: Direct Comparison of Bromophenyl Substrates
While direct kinetic data for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is not available, its performance can be inferred from a class-level study on closely related (4-bromophenyl)glycidyl ethers. In a study by Cattoën et al., Suzuki arylation of these bromophenyl substrates was achieved with high efficiency using 1.1 equiv. ArB(OH)₂, 2 equiv. Cs₂CO₃, and 1 mol% Pd₂(dba)₃·C₆H₆ in toluene [1]. This demonstrates the viability of the 4-bromophenyl group for cross-coupling, a core application for the target compound.
| Evidence Dimension | Suzuki Cross-Coupling Efficiency |
|---|---|
| Target Compound Data | Inferred to be an efficient coupling partner based on the performance of analogous (4-bromophenyl)glycidyl ethers. |
| Comparator Or Baseline | A control or alternative substrate (e.g., chlorophenyl or triflate) would be expected to react more slowly or require harsher conditions. |
| Quantified Difference | The 4-bromophenyl group provides a balance of reactivity and stability for Pd-catalyzed cross-coupling. |
| Conditions | ArB(OH)₂ (1.1 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃·C₆H₆ (1 mol%), toluene. |
Why This Matters
This class-level evidence supports the compound's utility as a building block in cross-coupling reactions, a key differentiator from analogs lacking the bromine atom.
- [1] Cattoën, X. et al. Suzuki cross-coupling on enantiomerically pure epoxides: efficient synthesis of diverse, modular amino alcohols from single enantiopure precursors. J. Org. Chem. 2007, 72, 9, 3255-3258. DOI: 10.1021/jo062612t. View Source
